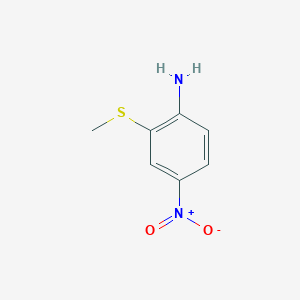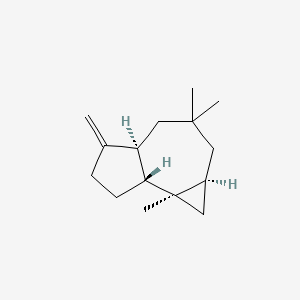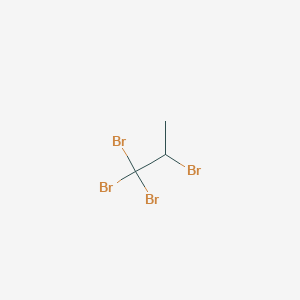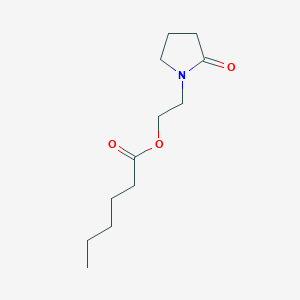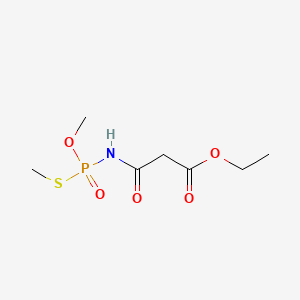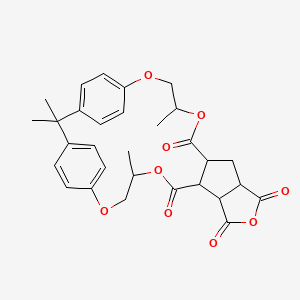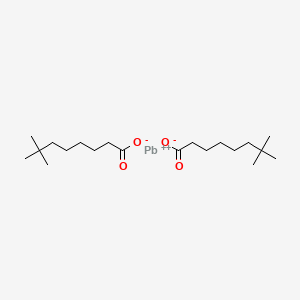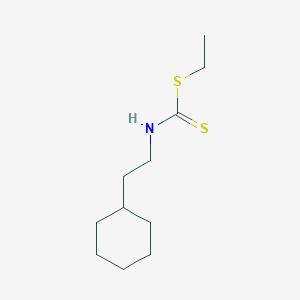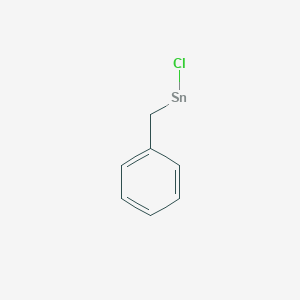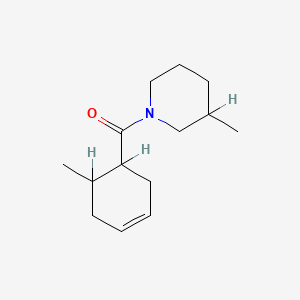![molecular formula C33H68O3 B14464238 1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane CAS No. 65811-30-5](/img/structure/B14464238.png)
1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane is an organic compound with a complex structure that includes multiple decyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane typically involves the reaction of decanol with 1,3-dichloropropane under basic conditions to form 1,3-bis(decyloxy)propane. This intermediate is then reacted with decanol in the presence of a strong base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the decyloxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but with allyloxy groups instead of decyloxy groups.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Another compound with a similar backbone but different substituents.
Uniqueness
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane is unique due to its specific combination of decyloxy groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic compounds.
Propiedades
Número CAS |
65811-30-5 |
|---|---|
Fórmula molecular |
C33H68O3 |
Peso molecular |
512.9 g/mol |
Nombre IUPAC |
1-(2,3-didecoxypropoxy)decane |
InChI |
InChI=1S/C33H68O3/c1-4-7-10-13-16-19-22-25-28-34-31-33(36-30-27-24-21-18-15-12-9-6-3)32-35-29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3 |
Clave InChI |
XAYJYDKOUPRAMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCC(COCCCCCCCCCC)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



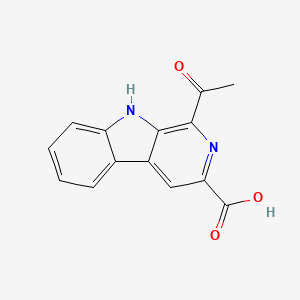
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

